[(4-Fluorophenyl)imino](triphenyl)-lambda~5~-phosphane [(4-Fluorophenyl)imino](triphenyl)-lambda~5~-phosphane
Brand Name: Vulcanchem
CAS No.: 18523-51-8
VCID: VC14905642
InChI: InChI=1S/C24H19FNP/c25-20-16-18-21(19-17-20)26-27(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-19H
SMILES:
Molecular Formula: C24H19FNP
Molecular Weight: 371.4 g/mol

[(4-Fluorophenyl)imino](triphenyl)-lambda~5~-phosphane

CAS No.: 18523-51-8

Cat. No.: VC14905642

Molecular Formula: C24H19FNP

Molecular Weight: 371.4 g/mol

* For research use only. Not for human or veterinary use.

[(4-Fluorophenyl)imino](triphenyl)-lambda~5~-phosphane - 18523-51-8

Specification

CAS No. 18523-51-8
Molecular Formula C24H19FNP
Molecular Weight 371.4 g/mol
IUPAC Name (4-fluorophenyl)imino-triphenyl-λ5-phosphane
Standard InChI InChI=1S/C24H19FNP/c25-20-16-18-21(19-17-20)26-27(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-19H
Standard InChI Key NPZPIZGAYHXOGP-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)P(=NC2=CC=C(C=C2)F)(C3=CC=CC=C3)C4=CC=CC=C4

Introduction

Structural and Molecular Characteristics

Core Molecular Architecture

(4-Fluorophenyl)imino-λ⁵-phosphane belongs to the class of λ⁵-phosphoranes, which exhibit a trigonal bipyramidal geometry around the phosphorus center. The equatorial positions are occupied by three phenyl groups and the imino nitrogen, while the axial position is occupied by the fourth phenyl substituent. The 4-fluorophenylimino group introduces electronic asymmetry due to the electron-withdrawing fluorine atom, which influences the compound’s reactivity and stability .

The molecular formula is C₂₄H₁₉FNP, with a calculated molecular weight of 387.8 g/mol (derived by substituting chlorine with fluorine in the chlorinated analog’s formula ). The IUPAC name, (4-fluorophenyl)imino-triphenyl-λ⁵-phosphane, reflects its substituents and bonding pattern.

Table 1: Comparative Molecular Data for (4-Fluorophenyl)imino-λ⁵-phosphane and Its Chlorinated Analog

Property(4-Fluorophenyl)imino-λ⁵-phosphaneTriphenyl[(4-chlorophenyl)imino]phosphorane
Molecular FormulaC₂₄H₁₉FNPC₂₄H₁₉ClNP
Molecular Weight (g/mol)387.8403.3
IUPAC Name(4-fluorophenyl)imino-triphenyl-λ⁵-phosphane(4-chlorophenyl)imino-triphenyl-λ⁵-phosphane
Key Substituent Electronic EffectElectron-withdrawing (-F)Electron-withdrawing (-Cl)

Synthesis and Reactivity

Synthetic Pathways

The synthesis of (4-fluorophenyl)imino-λ⁵-phosphane likely follows methodologies analogous to those used for its chlorinated counterpart:

  • Staudinger-Type Reaction: Triphenylphosphine reacts with 4-fluorophenyl azide to form an iminophosphorane intermediate.

  • Oxidation: Subsequent oxidation with peroxides or sulfur yields the λ⁵-phosphorane structure .

Example Reaction Scheme:

P(C₆H₅)₃+4-F-C₆H₄-N₃(4-F-C₆H₄-N=P(C₆H₅)₃)[O][(4-F-C₆H₄-N)P(C₆H₅)₃]\text{P(C₆H₅)₃} + \text{4-F-C₆H₄-N₃} \rightarrow \text{(4-F-C₆H₄-N=P(C₆H₅)₃)} \xrightarrow{\text{[O]}} \text{[(4-F-C₆H₄-N)P(C₆H₅)₃]}

Reactivity Profile

The fluorine atom’s electronegativity enhances the electrophilicity of the imino nitrogen, making the compound susceptible to nucleophilic attacks. Key reactions include:

  • Coordination with Transition Metals: The imino nitrogen serves as a Lewis base, forming complexes with metals like Pd(II) or Cu(I) for catalytic applications.

  • Acid-Base Reactions: Protonation at the imino nitrogen generates cationic species, which are intermediates in phosphate ester synthesis.

Physicochemical Properties

Thermal Stability

λ⁵-Phosphoranes generally exhibit moderate thermal stability. The fluorinated analog is expected to decompose above 200°C, releasing hydrogen fluoride (HF) and forming phosphine oxides.

Solubility

  • Polar Solvents: Moderately soluble in dichloromethane and tetrahydrofuran.

  • Nonpolar Solvents: Poor solubility in hexane or toluene due to the polar P=N bond.

Applications in Coordination Chemistry

Ligand Design

The compound’s imino nitrogen and phenyl groups make it a versatile ligand. In Pd-catalyzed cross-coupling reactions, it stabilizes metal centers via π-backbonding and steric shielding, enhancing catalytic efficiency .

Catalytic Cycles

Preliminary studies on analogous chlorinated phosphoranes suggest potential in:

  • Suzuki-Miyaura Coupling: As a supporting ligand for palladium.

  • Hydrogenation Reactions: Facilitating H₂ activation via metal-ligand cooperativity.

Future Research Directions

  • Synthetic Optimization: Developing one-pot methodologies for higher yields.

  • Catalytic Applications: Exploring roles in asymmetric catalysis.

  • Spectroscopic Validation: Obtaining experimental NMR and X-ray crystallographic data.

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